molecular formula C8H9BClFO3 B14032984 (2-Chloro-4-ethoxy-5-fluorophenyl)boronic acid

(2-Chloro-4-ethoxy-5-fluorophenyl)boronic acid

Cat. No.: B14032984
M. Wt: 218.42 g/mol
InChI Key: MBDUSDWNVOGZBP-UHFFFAOYSA-N
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Description

(2-Chloro-4-ethoxy-5-fluorophenyl)boronic acid is an organoboron compound with the molecular formula C8H9BClFO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-ethoxy-5-fluorophenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to ensure consistent product quality. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

Molecular Formula

C8H9BClFO3

Molecular Weight

218.42 g/mol

IUPAC Name

(2-chloro-4-ethoxy-5-fluorophenyl)boronic acid

InChI

InChI=1S/C8H9BClFO3/c1-2-14-8-4-6(10)5(9(12)13)3-7(8)11/h3-4,12-13H,2H2,1H3

InChI Key

MBDUSDWNVOGZBP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1Cl)OCC)F)(O)O

Origin of Product

United States

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